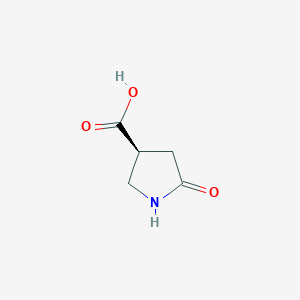

(3S)-5-oxopyrrolidine-3-carboxylic acid

Description

Significance of Pyrrolidinone Scaffolds in Contemporary Chemical Biology

The pyrrolidinone nucleus is a five-membered lactam ring that serves as a fundamental scaffold in a vast array of biologically active compounds. researchgate.net This structural motif is prevalent in many natural products and pharmaceuticals, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netmdpi.com The versatility of the pyrrolidinone ring allows for extensive chemical modifications, enabling researchers to design and synthesize novel compounds with tailored therapeutic properties. mdpi.com Consequently, pyrrolidinone-containing compounds are pivotal in drug discovery and development, with ongoing research continually uncovering new applications. mdpi.com

Enantiomeric Purity and Stereochemical Importance of (3S)-5-oxopyrrolidine-3-carboxylic acid

The biological activity of chiral molecules is often intrinsically linked to their three-dimensional structure. For this compound, the specific (S)-configuration at the chiral center is paramount. This stereochemical arrangement dictates how molecules derived from it interact with their biological targets, such as enzymes and receptors, which are themselves chiral.

The use of this compound as a chiral building block allows for the synthesis of enantiomerically pure compounds, which is critical in pharmaceutical development. nih.gov The introduction of a defined stereocenter from the outset of a synthetic route ensures the desired biological activity and can minimize potential off-target effects that might arise from the presence of other stereoisomers. nih.gov

The validation of the enantiomeric purity of this compound and its derivatives is a critical aspect of its application. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method for separating and quantifying enantiomers, ensuring the high stereochemical integrity required for its use in research and development. researchgate.net

Overview of Research Trajectories and Future Prospects

Current research involving this compound is largely focused on its application as a chiral synthon for the creation of novel therapeutic agents. mdpi.com Scientists are actively exploring the synthesis of new derivatives with enhanced biological activities, targeting a wide range of diseases. mdpi.com

Future prospects for this compound are promising. The continued demand for enantiomerically pure compounds in drug discovery will ensure its relevance as a key chiral building block. nih.gov Innovations in synthetic methodologies may lead to more efficient and sustainable ways to incorporate this scaffold into complex molecules. Furthermore, a deeper understanding of the structure-activity relationships of its derivatives will likely fuel the development of next-generation therapeutics with improved efficacy and specificity. The exploration of this versatile molecule and its derivatives is expected to remain a vibrant and productive area of chemical and medicinal research.

Detailed Research Findings

The utility of this compound is underscored by its physicochemical properties and its role as a precursor to a wide range of biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 30948-17-5 |

| Melting Point | 123.62 °C (Predicted) chemchart.com |

| Water Solubility | 61053.5 mg/L (Predicted) chemchart.com |

Table 2: Examples of Biologically Active Derivatives Synthesized from 5-Oxopyrrolidine-3-carboxylic Acid

| Derivative Class | Therapeutic Area | Reported Activity |

| Hydrazones | Antimicrobial, Anticancer | Activity against multidrug-resistant Staphylococcus aureus and human lung adenocarcinoma cells (A549). nih.gov |

| Azoles/Diazoles | Antimicrobial, Anticancer | Promising activity against various bacterial and fungal pathogens, as well as cancer cell lines. nih.gov |

| Substituted Phenyl Derivatives | Anti-inflammatory | Inhibition of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. researchgate.net |

Properties

IUPAC Name |

(3S)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVHQYZRBCSHAI-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30948-17-5 | |

| Record name | (S)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3s 5 Oxopyrrolidine 3 Carboxylic Acid and Its Derivatives

Stereoselective Synthesis Approaches

Asymmetric Michael Addition Reactions

Organocatalytic asymmetric Michael addition reactions have been developed as a concise method for synthesizing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org This approach involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes. rsc.org Through this method, 5-methylpyrrolidine-3-carboxylic acid has been obtained with 97% enantiomeric excess (ee) in a two-step process. rsc.orgresearchgate.net

Cinchona alkaloid-derived bifunctional amino-squaramide catalysts have proven effective in these reactions, yielding products with high enantioselectivities. researchgate.net The resulting Michael adducts can be readily transformed into more complex and useful molecules. researchgate.net This method provides an expedient route to functionalized chiral gamma-keto esters in high yields and with excellent enantioselectivities, often up to 98% ee, with a low catalyst loading. researchgate.net

Table 1: Asymmetric Michael Addition Reaction Data

| Reactants | Catalyst | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes | Organocatalyst | 5-methylpyrrolidine-3-carboxylic acid | 97% | rsc.orgresearchgate.net |

| γ/δ-hydroxyenones and α-nitroketones | Cinchona alkaloid derived amino-squaramide | Functionalized nitro, keto, and ester products | High | researchgate.net |

Chemo-Enzymatic Resolution Techniques for Enantiomeric Enrichment

Chemo-enzymatic methods offer a powerful strategy for obtaining enantiomerically pure compounds. These techniques integrate chemical synthesis with enzymatic reactions to achieve high selectivity.

Enzymatic hydrolysis is a widely used technique for the kinetic resolution of racemic mixtures. In this process, an enzyme selectively hydrolyzes one enantiomer of an ester, leaving the other unreacted. This allows for the separation of the chiral acid and the unreacted ester. For instance, hydrolase-catalyzed kinetic resolution of fluorinated racemates of 3-arylcarboxylic acids has been shown to produce (S)-carboxylic acids and unreacted (R)-esters with high yields and enantiomeric purity. mdpi.com Lipases, such as those from Pseudomonas cepacia and Amano PS, have demonstrated excellent selectivity in the hydrolysis of various carboxylic acid esters. mdpi.comresearchgate.net

The efficiency of this process can be influenced by factors such as the choice of enzyme, solvent, and reaction conditions. For example, microwave irradiation has been explored as a way to enhance the efficiency of biocatalytic conversions. mdpi.com

The success of enzymatic resolution hinges on the specificity and enantiopreference of the chosen enzyme. Extensive research has been conducted to identify and engineer enzymes with desired selectivities. Directed evolution, a process involving random gene mutagenesis and high-throughput screening, has been employed to enhance the enantioselectivity of enzymes. nih.gov For example, the selectivity of a lipase (B570770) from Pseudomonas aeruginosa in the hydrolytic kinetic resolution of a chiral ester was significantly increased through several cycles of mutagenesis and screening. nih.gov

In some cases, it has even been possible to invert the enantioselectivity of an enzyme, allowing for the production of the opposite enantiomer. nih.gov This was achieved by creating a mutant enzyme with multiple amino acid substitutions. nih.gov Understanding the structural basis of enzyme stereoselectivity through techniques like X-ray crystallography and molecular modeling can aid in the rational design of enzymes with tailored properties. mdpi.comtamu.edu

Table 2: Enzyme Specificity in Enantioselective Hydrolysis

| Enzyme | Substrate | Outcome | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Hydrolases (e.g., Amano PS) | Fluorinated 3-arylcarboxylic acid esters | (S)-carboxylic acids and (R)-esters | High | mdpi.com |

| Pseudomonas aeruginosa lipase (evolved mutant) | Chiral ester 1 | (S)-2 | E = 11.3 | nih.gov |

Diastereoselective Synthesis through Chiral Mediators

Diastereoselective synthesis utilizing chiral auxiliaries is a well-established strategy for controlling stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Ellman's N-tert-butanesulfinyl chiral auxiliary is a prominent example used in the synthesis of chiral amines. osi.lv This approach has been applied to develop synthetic methods for accessing amines with multiple stereogenic centers. osi.lv For instance, the diastereoselective reduction of enantiopure N-tert-butanesulfinylketimines has been shown to produce 1,3-diamines with high stereoselectivity. osi.lv

Another example involves the 1,4-addition of an arylic cuprate (B13416276) to an enantiopure enone, which resulted in a single diastereomer of the adduct in 84% yield. nih.gov This intermediate was then further transformed through a series of steps, including reduction, removal of protecting groups, and oxidation, to yield the target compound. nih.gov

Castagnoli–Cushman Reaction Protocols

The Castagnoli–Cushman reaction (CCR) is a powerful tool for the synthesis of lactams from the reaction of imines with cyclic anhydrides. mdpi.comresearchgate.net This reaction has been utilized for over 50 years and has seen significant advancements, including the development of multicomponent versions that allow for the creation of more complex and diverse molecular structures. mdpi.comresearchgate.net

Recent studies have focused on understanding the reaction mechanism, which has led to the development of conditions that yield pure diastereomers and even homochiral products. mdpi.com The scope of the CCR has been expanded to include a variety of Schiff bases and anhydrides, including those with larger ring sizes. mdpi.com For example, a three-component Castagnoli-Cushman reaction using homophthalic anhydride, carbonyl compounds, and ammonium (B1175870) acetate (B1210297) has been reported. nih.gov

The reaction can be catalyzed by various reagents, including Lewis acids like In(OTf)₃. researchgate.net Furthermore, replacing cyclic anhydrides with precursors like o-(alkoxycarbonyl)methyl benzoic acids activated by 1,1′-carbonyldiimidazole (CDI) has broadened the reagent space for this type of chemistry. mdpi.comresearchgate.net This modification allows for the direct synthesis of tetrahydroisoquinolonic esters. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (3S)-5-oxopyrrolidine-3-carboxylic acid |

| 5-methylpyrrolidine-3-carboxylic acid |

| 4-alkyl-substituted 4-oxo-2-enoates |

| nitroalkanes |

| γ/δ-hydroxyenones |

| α-nitroketones |

| chalcones |

| 3-arylcarboxylic acids |

| N-tert-butanesulfinylketimines |

| 1,3-diamines |

| arylic cuprate |

| enone |

| imines |

| cyclic anhydrides |

| homophthalic anhydride |

| o-(alkoxycarbonyl)methyl benzoic acids |

| 1,1′-carbonyldiimidazole (CDI) |

Innovative Cyclization Strategies for Pyrrolidinone Core Formation

The formation of the pyrrolidinone ring is the cornerstone of synthesizing this compound. Modern synthetic chemistry has introduced several innovative strategies to construct this heterocyclic core with high efficiency and stereocontrol.

Cyclization Reactions Utilizing Itaconic Acid Derivatives

A prominent and direct strategy for forming the 5-oxopyrrolidine-3-carboxylic acid scaffold involves the use of itaconic acid and its derivatives. This approach leverages the bifunctional nature of itaconic acid, which contains both a carboxylic acid group and a conjugated double bond, making it an ideal precursor for cyclization reactions with primary amines.

The synthesis typically proceeds via a Michael addition of an amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular condensation (lactamization) to form the five-membered pyrrolidinone ring. mdpi.commdpi.com This reaction is a versatile method for producing N-substituted derivatives. For instance, reacting itaconic acid with various aminophenols in refluxing water provides a straightforward route to N-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acids. mdpi.comnih.govktu.ltnih.gov

A typical reaction is the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid by refluxing N-(4-aminophenyl)acetamide with itaconic acid in water. mdpi.com Similarly, reacting 2-aminophenol (B121084) with itaconic acid yields 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com These methods are often characterized by their operational simplicity and use of readily available starting materials.

Table 1: Examples of Pyrrolidinone Synthesis from Itaconic Acid

| Amine Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|

| N-(4-aminophenyl)acetamide | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Water, Reflux | mdpi.com |

| 2-Aminophenol | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Water, Reflux | mdpi.com |

Amine-Mediated Cyclization Pathways

Beyond the use of itaconic acid, a broader class of amine-mediated cyclization reactions provides access to the pyrrolidinone core. These pathways generally involve an acyclic precursor containing an amine and a suitable electrophilic functional group, which undergo an intramolecular reaction to form the heterocyclic ring. nih.gov

Various strategies have been developed, including:

Tandem Reactions: Copper-catalyzed three-component tandem amination/cyanation/alkylation sequences using primary amine-tethered alkynes can produce functionalized pyrrolidines in good yield and regioselectivity. nih.gov

Intramolecular Amination: The intramolecular amination of unactivated C(sp3)-H bonds, catalyzed by copper, offers a method to form pyrrolidines under mild conditions with high regio- and chemoselectivity. organic-chemistry.org

Reductive Amination and Cyclization: Biocatalytic reductive amination of a ketone bearing a leaving group, followed by spontaneous cyclization, represents an attractive strategy for producing chiral 2-substituted pyrrolidines. acs.org

These methods highlight the versatility of intramolecular cyclizations, where the choice of precursor and catalyst allows for the synthesis of a wide range of substituted pyrrolidinone and pyrrolidine (B122466) derivatives. nih.govorganic-chemistry.org

Modern Industrial-Scale Synthetic Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, efficiency, and purity. Modern chemical engineering principles and technologies are being applied to address these challenges.

Scalability of Established Synthetic Routes

The scalability of synthetic routes, such as the one-pot reaction between itaconic acid and various amines, is a key consideration for industrial production. While these routes are effective in the lab, large-scale production necessitates optimization of reaction parameters, including temperature, pressure, and solvent choice, to ensure safety, efficiency, and cost-effectiveness. The availability and cost of starting materials, as well as the ease of product isolation and purification, are critical factors that determine the industrial viability of a given synthetic pathway.

Application of Continuous Flow Reactors and Automated Synthesis Platforms

To enhance the efficiency and scalability of production, modern manufacturing is increasingly adopting continuous flow reactors and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including:

Improved Safety and Control: Better management of reaction exotherms and precise control over reaction time and stoichiometry.

Enhanced Efficiency: Increased throughput and reduced downtime compared to batch reactors.

Consistent Product Quality: Automation ensures reproducibility and minimizes batch-to-batch variability.

Automated fast-flow peptide synthesis (AFPS) exemplifies the potential of these platforms, enabling rapid synthesis through automated sequences of activation, coupling, and deprotection steps, which can be adapted for the synthesis of other complex molecules. nih.gov

Advanced Purification Techniques for High Enantiomeric Purity

Achieving high enantiomeric purity is critical for the application of this compound in pharmaceuticals. Industrial-scale purification relies on advanced techniques capable of separating enantiomers efficiently.

Table 2: Advanced Purification Techniques

| Technique | Description | Advantages | Reference |

|---|---|---|---|

| Chiral Chromatography | Utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) to separate enantiomers based on their differential interactions with the CSP. | Highly effective for achieving very high enantiomeric excess (>99%). Can be scaled up for preparative separations. | nih.gov |

| Crystallization | Techniques such as preferential crystallization or diastereomeric salt formation can be used to selectively crystallize one enantiomer from a racemic mixture. | Potentially more cost-effective for very large scales compared to chromatography. | |

The choice of purification method depends on factors such as the required purity level, the scale of production, and economic considerations. Often, a combination of techniques is employed to meet the stringent purity requirements of the pharmaceutical industry.

Specific Reaction Mechanisms and Conditions in Advanced Synthesis

Diastereoselective Epoxidation Reactions

Diastereoselective epoxidation of α,β-unsaturated carbonyl compounds serves as a powerful strategy for the synthesis of chiral epoxides, which are versatile intermediates for the preparation of various heterocyclic compounds, including derivatives of this compound. The introduction of an epoxide functionality allows for subsequent stereocontrolled ring-opening reactions to establish the desired stereocenters on the pyrrolidinone ring.

One notable approach involves the use of hybrid amide-based Cinchona alkaloids as phase-transfer catalysts for the highly enantioselective epoxidation of α,β-unsaturated ketones. acs.orgbuchler-gmbh.com This method is characterized by its low catalyst loading and short reaction times, affording chiral epoxides in excellent yields and enantioselectivities. acs.org For instance, the epoxidation of chalcones using a catalyst derived from cinchonidine (B190817) can proceed with as little as 0.5 mol% of the catalyst, yielding the corresponding epoxide with high enantiomeric excess. acs.org The proposed transition state involves the formation of a hydrogen bond between the catalyst and the enone, which directs the approach of the oxidant to one face of the double bond, thereby controlling the stereochemical outcome of the reaction.

While direct epoxidation of a precursor specifically leading to this compound is not extensively detailed in the provided search results, the diastereoselective epoxidation of allylic diols derived from Baylis-Hillman adducts presents a complementary strategy. researchgate.net This method can furnish anti-epoxides with high diastereoselectivity, which can then be further manipulated to form the pyrrolidinone ring. researchgate.net

Lewis Acid-Catalyzed Ring-Opening Reactions

The ring-opening of epoxides with nitrogen nucleophiles is a fundamental step in the synthesis of β-amino alcohols, which are key precursors to pyrrolidinones. Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack, thereby facilitating the reaction under mild conditions. A variety of transition metal-based Lewis acids, such as tin, cobalt, nickel, and manganese salts, have been shown to effectively catalyze the nucleophilic opening of epoxide rings by amines. mdpi.com

The mechanism of Lewis acid-catalyzed epoxide ring-opening involves the coordination of the Lewis acid to the oxygen atom of the epoxide. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and thus more susceptible to attack by a nucleophile, such as an amine. nih.gov Quantum chemical studies have shown that the catalytic activity of Lewis acids in these reactions is related to their ability to reduce the steric repulsion between the filled orbitals of the epoxide and the nucleophile. nih.gov The choice of Lewis acid can also influence the regioselectivity of the ring-opening reaction, with some catalysts favoring attack at the less sterically hindered carbon (an SN2-type mechanism), while others can promote attack at the more substituted carbon through a more SN1-like pathway. nih.govnih.gov

For the synthesis of precursors to this compound, a Lewis acid-catalyzed ring-opening of an epoxy succinate (B1194679) derivative with a suitable nitrogen source would be a plausible and efficient strategy to introduce the amino group at the C4 position, setting the stage for subsequent cyclization.

SN2 Reaction Pathways

The formation of the 5-oxopyrrolidine ring can be efficiently achieved through intramolecular SN2 cyclization of a suitably functionalized linear precursor. This strategy relies on the displacement of a leaving group by an internal nucleophile, typically an amine or an amide, to form the five-membered lactam ring. The stereochemistry of the starting material directly translates to the product, making this a powerful method for the synthesis of chiral pyrrolidinones.

A general representation of this pathway involves a γ-amino acid derivative where the amino group attacks a carbon bearing a good leaving group at the γ-position, leading to the formation of the pyrrolidinone ring. The efficiency of the cyclization is dependent on several factors, including the nature of the leaving group, the reaction conditions (base, solvent, temperature), and the stereochemistry of the substrate.

While a specific example detailing the synthesis of this compound via an intramolecular SN2 reaction is not explicitly provided in the search results, the synthesis of various pyrrolidinone derivatives through this pathway is a well-established synthetic strategy. rsc.org For instance, the reaction of itaconic acid with N-(4-aminophenyl)acetamide in refluxing water directly yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating the formation of the pyrrolidinone ring through a probable conjugate addition followed by intramolecular amidation. rsc.org

Tandem Reduction-Cyclization Processes

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a highly efficient approach to the synthesis of complex molecules. For the preparation of 5-oxopyrrolidine-3-carboxylic acid derivatives, a tandem reduction-cyclization process can be envisioned starting from a linear precursor containing a nitro group and an ester or carboxylic acid functionality.

The key transformation in this sequence is the reduction of a nitro group to an amine, which then undergoes spontaneous or induced intramolecular cyclization with an appropriately positioned electrophilic group to form the lactam ring. A common precursor for such a strategy would be a γ-nitro-α,β-unsaturated ester. The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation with catalysts such as Pd/C. Upon formation, the resulting amino group can then attack the ester carbonyl, leading to the formation of the 5-oxopyrrolidine ring.

This tandem approach is advantageous as it reduces the number of synthetic steps and purification procedures, leading to a more atom-economical and environmentally friendly process. Continuous-flow systems have been shown to be particularly effective for tandem nitro-reduction reactions, offering high efficiency and improved safety.

Palladium-Catalyzed C(sp³)–H Functionalization

Palladium-catalyzed C(sp³)–H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon bonds at unactivated positions in saturated heterocycles, including pyrrolidines. This methodology allows for the late-stage modification of the pyrrolidine core, providing access to a wide range of derivatives that would be difficult to synthesize using traditional methods.

A key strategy in achieving site-selective C(sp³)–H functionalization is the use of a directing group, which positions the metal catalyst in close proximity to a specific C–H bond. The 8-aminoquinoline (B160924) (AQ) moiety has proven to be a highly effective bidentate directing group for palladium-catalyzed C–H functionalization reactions. In the context of pyrrolidine derivatives, the AQ group can be installed as an amide at the C3-carboxylic acid position of a pyroglutamic acid derivative.

This setup directs the palladium catalyst to activate the C–H bonds at the C4 position of the pyrrolidinone ring. The reaction typically proceeds with high regio- and stereoselectivity, favoring the formation of the cis-3,4-disubstituted product. The mechanism involves the formation of a palladacycle intermediate, followed by oxidative addition of an aryl halide, and subsequent reductive elimination to form the new C–C bond and regenerate the active palladium catalyst.

Recent studies have focused on optimizing the reaction conditions and the directing group itself to improve the efficiency and scope of this transformation. For example, the use of a 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been shown to accelerate the reaction rate and improve yields by promoting the turnover-limiting reductive elimination step.

Below is a table summarizing the results of palladium-catalyzed C4-arylation of an N-Boc-protected pyrrolidine-3-carboxamide (B1289381) bearing the 8-aminoquinoline directing group.

| Entry | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodoanisole | 4-(4-Methoxyphenyl)-N-Boc-pyrrolidine-3-carboxamide | 85 |

| 2 | 4-Iodotoluene | 4-(4-Methylphenyl)-N-Boc-pyrrolidine-3-carboxamide | 82 |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)-N-Boc-pyrrolidine-3-carboxamide | 75 |

| 4 | 4-Iodobenzonitrile | 4-(4-Cyanophenyl)-N-Boc-pyrrolidine-3-carboxamide | 68 |

Chemical Transformations and Derivatization Strategies

Fundamental Reactivity Profiles

The chemical behavior of (3S)-5-oxopyrrolidine-3-carboxylic acid is dictated by its functional groups: a secondary amide (lactam), a ketone, and a carboxylic acid. These groups allow for a range of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

The pyrrolidinone core can be subjected to oxidation to generate corresponding oxo derivatives. The choice of oxidizing agent and reaction conditions determines the outcome of the reaction. Strong oxidizing agents are typically employed for such transformations.

Commonly used reagents for the oxidation of organic molecules include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). Potassium permanganate is a powerful oxidizing agent capable of oxidizing a wide array of organic functional groups, often leading to the formation of carboxylic acids as the final product. libretexts.orgpressbooks.pub Chromium (VI) reagents, such as chromium trioxide, are also effective for oxidizing primary alcohols and aldehydes to carboxylic acids. pressbooks.pub While the parent molecule already contains a ketone and a carboxylic acid at their respective high oxidation states, these reagents are relevant for oxidizing derivatives where these functionalities have been modified, for instance, the oxidation of an alcohol derivative back to a ketone.

Table 1: Reagents for Oxidation Reactions

Reagent

Formula

Typical Application

Potassium permanganate

KMnO₄

Strong oxidizing agent for various functional groups. libretexts.org

Chromium trioxide

CrO₃

Oxidation of alcohols and aldehydes. pressbooks.pub

The carbonyl groups within this compound, specifically the ketone at the 5-position and the carboxylic acid at the 3-position, are susceptible to reduction. This transformation converts the ketone group into a secondary alcohol and the carboxylic acid into a primary alcohol, yielding alcohol derivatives. libretexts.org The choice of reducing agent is critical for controlling the selectivity of the reduction.

Common hydride-based reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org LiAlH₄ is a very strong reducing agent capable of reducing a wide range of carbonyl compounds, including esters, carboxylic acids, ketones, and aldehydes. libretexts.orgmasterorganicchemistry.com In contrast, NaBH₄ is a milder and more selective agent, typically used for the reduction of aldehydes and ketones, and is generally not strong enough to reduce carboxylic acids or esters. libretexts.orgstackexchange.com Therefore, the use of LiAlH₄ would be expected to reduce both the ketone and the carboxylic acid functionalities, whereas NaBH₄ would selectively reduce the ketone group to a hydroxyl group.

Table 2: Reagents for Reduction Reactions

Reagent

Formula

Selectivity

Sodium borohydride

NaBH₄

Reduces ketones to secondary alcohols; generally does not reduce carboxylic acids. libretexts.org

Lithium aluminum hydride

LiAlH₄

Strong reducing agent; reduces both ketones and carboxylic acids to alcohols. libretexts.orgmasterorganicchemistry.com

The pyrrolidinone ring and its carboxylic acid substituent are amenable to functionalization through nucleophilic substitution reactions. These reactions involve a nucleophile attacking an electrophilic carbon atom, leading to the displacement of a leaving group. For carboxylic acid derivatives, this typically proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org

In the context of this compound, the carbonyl carbon of the carboxylic acid group is a primary site for nucleophilic attack. This allows the hydroxyl group (-OH) to be replaced by various nucleophiles, leading to the formation of key derivatives such as esters and amides. youtube.comkhanacademy.org Nucleophiles like amines or alkoxides can be employed, often under basic conditions, to introduce different substituents. This pathway is fundamental to creating a diverse library of compounds from the parent acid.

Strategic Functionalization for Targeted Research

Building upon its fundamental reactivity, this compound can be strategically functionalized to produce intermediates for targeted research applications. Esterification and hydrazide formation are two common and powerful strategies used to elaborate the core structure.

Esterification of the carboxylic acid group is a common first step in the derivatization of this compound. The resulting esters, particularly methyl esters, are valuable intermediates for further modifications or can be target molecules themselves. nih.govmdpi.com

The synthesis of methyl esters is typically achieved through Fischer esterification. This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), under reflux conditions. mdpi.comnih.govnih.gov For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has been successfully converted to its methyl ester by refluxing in methanol with a catalytic amount of concentrated sulfuric acid, yielding the product in 76% yield. nih.gov Similarly, the methyl ester of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was prepared by refluxing in methanol with sulfuric acid for 18 hours. nih.gov

Table 3: Selected Esterification Reactions

Starting Material

Reagents & Conditions

Product

Yield

Reference

1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

Methanol, H₂SO₄ (cat.), reflux

Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate

Not isolated

1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Methanol, H₂SO₄ (cat.), reflux, 2 h

Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate

76%

1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Methanol, H₂SO₄, reflux, 18 h

Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

Not specified

Following esterification, the resulting ester can be readily converted into a carbohydrazide (B1668358), which serves as a highly versatile synthetic intermediate. nih.govktu.lt Hydrazides are precursors for the synthesis of a wide range of heterocyclic compounds and other derivatives, including hydrazones, pyrazoles, and triazines. ktu.ltmdpi.com

The formation of the hydrazide is accomplished through the hydrazinolysis of the corresponding ester. This reaction involves treating the ester, such as the methyl ester, with hydrazine (B178648) monohydrate (N₂H₄·H₂O), typically under reflux in a solvent like 2-propanol or methanol. mdpi.comnih.govktu.edu For instance, Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate was refluxed with hydrazine monohydrate for 2 hours to produce the corresponding hydrazide in 97% yield. mdpi.com This hydrazide can then undergo condensation with various aldehydes to form hydrazones, further diversifying the molecular scaffold. ktu.ltmdpi.com

Table 4: Selected Hydrazide Formation Reactions

Starting Material

Reagents & Conditions

Product

Yield

Reference

Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate

Hydrazine monohydrate, methanol, reflux, 2 h

N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide

97%

Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate

Hydrazine hydrate, 2-propanol, reflux

1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Not specified

Compound Nomenclature

Table 5: List of Chemical Compounds

Compound Name

this compound

1-(2,4-difluoroaniline

1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

2-propanol

Chromium trioxide

Hydrazine monohydrate

Itaconic acid

Lithium aluminum hydride

Methanol

Methyl 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide

Potassium permanganate

Sodium borohydride

Sulfuric acid

Synthesis of Hydrazone Derivatives via Condensation Reactions

Hydrazone derivatives are readily synthesized from the this compound scaffold, typically proceeding through an acid hydrazide intermediate. The initial carboxylic acid is first converted to its corresponding methyl or ethyl ester, which then reacts with hydrazine hydrate, often in a refluxing alcohol solvent like propan-2-ol, to yield the carbohydrazide. nih.govmdpi.comnih.gov

This key hydrazide intermediate serves as the direct precursor for hydrazone synthesis. The formation of hydrazones is achieved through condensation reactions with a diverse range of aldehydes, including aromatic and heterocyclic aldehydes. nih.govminarjournal.com These reactions are generally carried out by refluxing the acid hydrazide and the respective aldehyde in a solvent such as propan-2-ol. nih.govnih.gov The resulting N'-substituted-5-oxopyrrolidine-3-carbohydrazides are often obtained in good to excellent yields. nih.gov The structural diversity of the final hydrazone products can be extensively modified by varying the aldehyde used in the condensation step. nih.gov For example, reactions with 10 different aromatic aldehydes, as well as thiophene-2-carbaldehyde (B41791) and its 5-nitro derivative, have been successfully employed to generate a library of hydrazone derivatives. nih.gov

Table 1: Examples of Hydrazone Synthesis from 5-Oxopyrrolidine-3-Carbohydrazide

| Reactant 1 | Reactant 2 (Aldehyde) | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| 5-Oxopyrrolidine-3-carbohydrazide | Aromatic Aldehydes | Propan-2-ol | Reflux | N'-Arylmethylidene-5-oxopyrrolidine-3-carbohydrazide |

| 5-Oxopyrrolidine-3-carbohydrazide | Heterocyclic Aldehydes | Propan-2-ol | Reflux | N'-Heterocyclylmethylidene-5-oxopyrrolidine-3-carbohydrazide |

| 5-Oxopyrrolidine-3-carbohydrazide | Thiophene-2-carbaldehyde | Propan-2-ol | Reflux | N'-(Thiophen-2-ylmethylidene)-5-oxopyrrolidine-3-carbohydrazide |

| 5-Oxopyrrolidine-3-carbohydrazide | 5-Nitrothiophene-2-carbaldehyde | Propan-2-ol | Reflux | N'-((5-Nitrothiophen-2-yl)methylidene)-5-oxopyrrolidine-3-carbohydrazide |

Derivatization to Azole, Diazole, Triazole, and Benzimidazole (B57391) Moieties

The 5-oxopyrrolidine-3-carboxylic acid framework is an excellent platform for the synthesis of various heterocyclic systems, including azoles, diazoles, triazoles, and benzimidazoles. These transformations typically utilize either the carboxylic acid itself or its carbohydrazide derivative as the starting material.

Azole (Pyrrole) and Diazole (Pyrazole) Synthesis: Five-membered heterocyclic compounds like pyrroles and pyrazoles can be synthesized through condensation reactions of the corresponding acid hydrazide with appropriate diketones. mdpi.com The reaction of the hydrazide with hexane-2,5-dione in the presence of glacial acetic acid leads to the formation of N-(2,5-dimethyl-1H-pyrrol-1-yl) carboxamide derivatives. nih.govktu.lt Similarly, acid-catalyzed condensation with pentane-2,4-dione, often using hydrochloric acid in a solvent like 2-propanol, yields 3,5-dimethylpyrazole (B48361) derivatives. nih.govktu.ltnih.gov

Triazole Synthesis: The synthesis of 1,2,4-triazole (B32235) moieties often involves a multi-step approach. A common pathway begins with the reaction of the acid hydrazide with an isothiocyanate, such as phenyl isothiocyanate, to form a thiosemicarbazide (B42300) intermediate. nih.govnih.gov This intermediate can then undergo cyclization under basic conditions, for example, by refluxing in an aqueous sodium hydroxide (B78521) solution, followed by acidification to yield the corresponding 4-phenyl-5-thioxo-1,2,4-triazole. nih.gov Another route to a triazine ring involves the reaction of the carbohydrazide with benzil (B1666583) in refluxing glacial acetic acid with an excess of ammonium (B1175870) acetate (B1210297). nih.govktu.lt

Benzimidazole Synthesis: Benzimidazole derivatives can be prepared directly from the 5-oxopyrrolidine-3-carboxylic acid. This is typically achieved by heating the carboxylic acid with a substituted benzene-1,2-diamine in a strong acidic medium, such as 4N hydrochloric acid, for an extended period. nih.govresearchgate.net

Table 2: Synthesis of Heterocyclic Moieties

| Target Moiety | Starting Material | Key Reagents | Typical Conditions |

|---|---|---|---|

| Pyrrole | 5-Oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione, Acetic acid | Reflux in propan-2-ol |

| Pyrazole | 5-Oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione, Hydrochloric acid | Reflux in propan-2-ol |

Amide Bond Formation and Peptide Coupling Methodologies

The carboxylic acid group of this compound is a prime site for amide bond formation, a cornerstone reaction in organic and medicinal chemistry. This transformation allows for the coupling of the pyrrolidinone scaffold to various amines, including amino acids and peptides.

Direct reaction between a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid. khanacademy.orgyoutube.com This is accomplished using peptide coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. google.comyoutube.com

A wide variety of coupling reagents are available for this purpose. They can be broadly categorized into carbodiimides (e.g., DCC, DIC), and phosphonium (B103445) (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU, TBTU). uni-kiel.depeptide.com For instance, the amide bond formation between a 5-oxopyrrolidine-3-carboxylic acid derivative and aniline (B41778) has been achieved using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in a solvent like DMF. researchgate.net The choice of coupling reagent and additives like HOBt or HOAt can be crucial for achieving high yields and minimizing side reactions, particularly racemization at the chiral center. uni-kiel.depeptide.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as DIEA or NMM, to neutralize the acid formed during the reaction. uni-kiel.de

Table 3: Common Peptide Coupling Reagents

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Widely used for preparing amides by activating carboxylic acids. google.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Generates OBt active esters, effective for difficult couplings. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly efficient reagents that react quickly with minimal racemization, especially when additives are used. peptide.com HATU is noted for being particularly fast and effective. peptide.com |

Conceptual Exploration of Prodrug Design through Chemical Modification

Prodrug design is a strategic approach used in medicinal chemistry to overcome undesirable properties of a pharmacologically active compound, such as poor solubility, low permeability, or rapid metabolism. nih.govdigitellinc.comslideshare.net A prodrug is an inactive or less active derivative that undergoes enzymatic or chemical conversion in the body to release the active parent drug. slideshare.net For a molecule like this compound, the carboxylic acid functional group is an ideal target for prodrug modification. nih.gov

The most common prodrug strategy for carboxylic acids is esterification. nih.gov By converting the polar carboxylic acid group into a less polar ester, several pharmacokinetic properties can be improved. For example, increased lipophilicity can enhance the molecule's ability to cross biological membranes, thereby improving oral absorption. mdpi.com Once absorbed, the ester prodrug is designed to be hydrolyzed by ubiquitous esterase enzymes present in the blood, liver, and other tissues, to regenerate the active carboxylic acid in vivo. mdpi.com The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis and the release profile of the active drug.

Table 4: Conceptual Prodrug Strategies for the Carboxylic Acid Moiety

| Prodrug Strategy | Chemical Modification | Rationale for Use | In Vivo Activation Mechanism |

|---|---|---|---|

| Ester Prodrug | Conversion of -COOH to -COOR (Ester) | Improve lipophilicity, enhance membrane permeability, increase oral absorption, mask polar group. mdpi.com | Enzymatic hydrolysis by esterases to release the active carboxylic acid. |

| Amide Prodrug | Conversion of -COOH to -CONR₂ (Amide) | Increase stability compared to esters, potentially leading to slower drug release. nih.gov | Enzymatic hydrolysis by amidases (generally slower than ester hydrolysis). |

Structural Elucidation and Computational Characterization

Advanced Spectroscopic Analysis in Academic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of (3S)-5-oxopyrrolidine-3-carboxylic acid. While specific high-resolution spectra for the unsubstituted parent compound are not extensively detailed in readily available literature, analysis of its N-substituted derivatives provides consistent and representative data for the core pyrrolidinone ring structure. nih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The protons on the pyrrolidine (B122466) ring form a complex spin system. The methine proton at the chiral C3 position (H3) is expected to appear as a multiplet. The diastereotopic methylene (B1212753) protons at C2 (H2) and C4 (H4) would also present as distinct multiplets. nih.gov The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift (often >12 ppm), while the amide proton (N-H) also gives a broad singlet. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Two carbonyl carbons are present: one for the lactam (C5) and one for the carboxylic acid (-COOH), which resonate at the downfield end of the spectrum. The chiral C3 carbon, bonded to the carboxylic acid group, and the C2 and C4 methylene carbons appear in the aliphatic region of the spectrum. nih.gov

Interactive Data Table: Representative NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for the core structure of 5-oxopyrrolidine-3-carboxylic acid, based on data from its derivatives. nih.govmdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H2 (CH₂) | Multiplet, ~3.8-4.0 | ~50-52 |

| H3 (CH) | Multiplet, ~3.3-3.5 | ~35-37 |

| H4 (CH₂) | Multiplet, ~2.6-2.8 | ~33-35 |

| NH | Broad Singlet | N/A |

| COOH | Broad Singlet, >12 | N/A |

| C=O (C5, Lactam) | N/A | ~171-173 |

| C =O (Carboxylic Acid) | N/A | ~174-175 |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent and concentration.

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions from the carboxylic acid and the cyclic amide (lactam) moieties.

Key characteristic absorption bands include:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

N-H Stretch: A moderate absorption from the lactam N-H group is anticipated around 3200 cm⁻¹.

C=O Stretch: Two distinct and strong carbonyl stretching bands are a key feature. The carboxylic acid carbonyl typically absorbs around 1700-1725 cm⁻¹, while the lactam carbonyl appears at a slightly lower wavenumber, generally in the 1670–1690 cm⁻¹ range, due to its amide character. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Lactam | N-H Stretch | ~3200 | Moderate |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Lactam | C=O Stretch | 1670-1690 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₅H₇NO₃, the calculated monoisotopic mass is 129.04259 Da. nih.gov

HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The theoretically predicted m/z (mass-to-charge ratio) for this ion is 130.04987. uni.lu Experimental measurement of this value with high precision (typically within 5 ppm) provides unambiguous confirmation of the compound's molecular formula, distinguishing it from other potential structures with the same nominal mass. researchgate.net

Definitive Stereochemical and Structural Assignment

While spectroscopy provides the molecular formula and connectivity, unambiguous determination of the three-dimensional arrangement, particularly the absolute configuration at the chiral center, requires specialized techniques.

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in the crystalline state. For this compound, an X-ray crystallographic analysis would definitively confirm the (S)-configuration at the C3 position.

However, a search of the published scientific literature and crystallographic databases did not yield a publicly available crystal structure for the parent compound, this compound. While the technique is frequently applied to its derivatives to confirm stereochemistry during synthesis, the specific crystallographic data for the title compound remains unreported. The successful crystallization and analysis of its isomer, L-pyroglutamic acid, demonstrates the utility of this method for related structures. researchgate.net

Theoretical and Computational Chemistry Approaches

In conjunction with experimental data, theoretical and computational methods offer powerful insights into the structural and electronic properties of molecules. Methods like Density Functional Theory (DFT) are widely used in academic research to model molecular properties. researchgate.net

For a molecule like this compound, computational approaches can be used to:

Predict Molecular Geometry: DFT calculations can determine the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with experimental data if available. researchgate.net

Simulate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR). Comparing these predicted spectra with experimental results can aid in the assignment of complex signals and confirm the proposed structure.

Analyze Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic properties and reactivity. researchgate.net

Molecular Docking: In the context of drug discovery, computational docking studies are used to predict how derivatives of 5-oxopyrrolidine-3-carboxylic acid might bind to the active sites of biological targets like protein kinases, guiding the design of more potent inhibitors. nih.gov

Studies on the closely related L-pyroglutamic acid have successfully employed DFT calculations to analyze intermolecular interactions, vibrational modes, and electronic properties, showcasing the power of these theoretical tools in characterizing this class of compounds. researchgate.net

Molecular Mechanics Calculations for Enzyme-Substrate Complex Analysis

Molecular mechanics is a computational method that utilizes classical mechanics to model the interactions within and between molecules. In the context of this compound, these calculations are instrumental in understanding how it binds to the active sites of enzymes. While specific studies focusing solely on the enzyme-substrate complex of the parent compound are not extensively detailed in publicly available research, the principles of these analyses can be understood from studies on its derivatives and related compounds.

The mechanism of action for compounds in this family often involves inhibiting or activating enzymes by binding to their active sites. Molecular docking simulations, a key component of molecular mechanics studies, are employed to predict the preferred binding modes of these molecules to their enzymatic targets. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been the subject of molecular modeling to explore their potential as inhibitors of various enzymes, such as protein kinases. vu.ltnih.gov

These computational studies typically involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound is built and optimized. The target enzyme's structure is often obtained from a protein data bank.

Docking Simulation: A docking program is used to place the ligand into the active site of the enzyme in various possible orientations and conformations.

Scoring and Analysis: The different poses are then "scored" based on a force field that calculates the binding energy. Lower binding energies typically indicate a more favorable interaction.

The insights gained from these calculations can guide the synthesis of more potent and selective enzyme inhibitors.

| Parameter | Description | Typical Software Used |

| Ligand Preparation | Generation of the 3D structure of this compound and assignment of partial charges. | ChemDraw, Avogadro |

| Receptor Preparation | Retrieval of the enzyme's crystal structure from the Protein Data Bank (PDB) and preparation for docking (e.g., adding hydrogens). | UCSF Chimera, PyMOL |

| Docking Algorithm | The computational method used to explore the conformational space of the ligand within the enzyme's active site. | AutoDock, GOLD, Glide |

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the enzyme for each generated pose. | Various |

| Binding Energy | The calculated energy of interaction between the ligand and the enzyme, often expressed in kcal/mol. A more negative value indicates stronger binding. |

This table is a representative example of parameters used in molecular mechanics studies for enzyme-substrate complex analysis.

Conformational Studies and Energy Minimization

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its biological activity. These studies involve identifying the stable conformations (conformers) of the molecule and determining their relative energies.

Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to perform these calculations. DFT can be used to optimize the geometry of the molecule and predict various properties. For derivatives of 5-oxopyrrolidine-3-carboxylic acid, conformational isomers have been identified, for example, the Z and E isomers arising from restricted rotation around an amide bond in some derivatives. mdpi.com

Energy minimization is a key part of conformational studies. It is a computational process that adjusts the geometry of a molecule to find a structure with the lowest possible potential energy. This is achieved by iteratively moving the atoms until the net force on each atom is close to zero. The resulting structure is a stable conformer.

Studies on related pyrrolidinone derivatives have utilized quantum chemical calculations to investigate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity. arabjchem.org

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0° | 0.00 | 75.3 |

| 2 | 120° | 1.25 | 15.1 |

| 3 | -120° | 1.25 | 15.1 |

| 4 | 180° | 2.50 | 4.5 |

This is a hypothetical data table illustrating the potential output of a conformational analysis and energy minimization study for this compound. The values are for illustrative purposes only and are not derived from a specific study.

Investigation of Biological Activities and Molecular Mechanisms in in Vitro Systems

Enzyme Interaction and Inhibition Studies

The mechanism of action for (3S)-5-oxopyrrolidine-3-carboxylic acid often involves direct interaction with molecular targets such as enzymes, where it can function as either an inhibitor or an activator. Its specific stereochemistry, the (3S) configuration, is crucial for these biological interactions.

Ligand Binding in Biochemical Assays for Enzyme Function Elucidation

This compound has been utilized as a ligand in various biochemical assays to probe the function and interactions of enzymes. Its ability to bind to the active sites of enzymes allows researchers to study enzymatic mechanisms and pathways. While specific assays elucidating the function of particular enzymes using this compound as a ligand are not extensively detailed in publicly available research, its role as a foundational structure for more potent enzyme inhibitors highlights its importance in ligand-based drug design.

Inhibition of Matrix Metalloproteinases (MMPs), including MMP-2 and MMP-9

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. Their dysregulation is implicated in various pathological processes, including cancer metastasis and inflammation. While direct inhibitory studies on this compound against MMP-2 and MMP-9 are limited, research on its derivatives provides indirect evidence of the scaffold's potential.

A study investigating a series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives for their anti-inflammatory activity screened them against MMP-2 and MMP-9. researchgate.net The findings indicated that certain derivatives were promising inhibitors of these matrix metalloproteinases. This suggests that the 5-oxopyrrolidine-3-carboxylic acid core can be a valuable starting point for developing potent MMP inhibitors. The carboxylic acid group, in particular, is a known zinc-binding group, which is a key feature for many MMP inhibitors. keyorganics.net

Inhibition of Beta-Secretase 1 (BACE-1)

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. The inhibition of BACE-1 is therefore a major therapeutic target.

Research has shown that fully substituted 5-oxopyrrolidines can act as BACE-1 inhibitors with sub-micromolar activity. nih.govrsc.orgrsc.org A study focused on the synthesis of stereochemically dense 5-oxopyrrolidines from 5-oxo-pyrrolidine-3-carboxylic acid derivatives demonstrated their ability to inhibit the BACE-1 enzyme. rsc.orgrsc.org Molecular docking studies revealed that these compounds interact with the catalytic cleft of BACE-1. rsc.org However, the parent compound, this compound, was found to be inactive, indicating that substitution on the pyrrolidine (B122466) ring is essential for BACE-1 inhibitory activity. rsc.org

Exploration of Interactions with Angiotensin-Converting Enzyme (ACE) and Caspases

Currently, there is a lack of specific research detailing the direct interaction of this compound with Angiotensin-Converting Enzyme (ACE) or caspases in in vitro settings. While the carboxylic acid moiety is a feature in some ACE inhibitors, no studies have specifically implicated the parent compound as an inhibitor. nih.gov Similarly, the interaction of this compound with caspases, a family of proteases involved in apoptosis, has not been a focus of published research.

Mechanistic Elucidation of Enzyme-Compound Binding (e.g., Active Site Interactions)

The binding of pyrrolidine-based compounds to enzyme active sites often involves a combination of hydrogen bonding and hydrophobic interactions. For instance, in the case of pyrrolidine carboxamide inhibitors of the enoyl acyl carrier protein reductase (InhA), the oxygen on the carbonyl group of the five-membered lactam ring forms hydrogen-bonding interactions with key residues in the enzyme's active site. mdpi.com

While specific mechanistic studies on the binding of this compound to its targets are not extensively documented, its role as a scaffold for more potent inhibitors suggests that the pyrrolidinone core provides a crucial framework for orienting functional groups to interact effectively with enzyme active sites. The carboxylic acid group is a key functional moiety that can participate in electrostatic interactions or act as a hydrogen bond donor or acceptor, contributing to the binding affinity.

In Vitro Cytotoxicity and Anticancer Activity Research

The in vitro cytotoxic and anticancer potential of this compound and its derivatives has been the subject of several investigations, primarily focusing on human cancer cell lines.

Studies have consistently shown that while the parent compound, this compound, exhibits some level of cytotoxic activity, its derivatives often demonstrate significantly enhanced potency. For example, in a study using the A549 human lung adenocarcinoma cell line, 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative, significantly reduced cell viability to 63.4% at a concentration of 100 µM. mdpi.com In the same study, further derivatization, such as the addition of a 3,5-dichloro substitution, greatly enhanced the anticancer activity, reducing A549 cell viability to 21.2%. nih.gov

Another study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives against A549 cells reported that the parent carboxylic acid showed weak anticancer activity, with post-treatment viability remaining between 78–86%. rsc.org However, conversion to various hydrazone derivatives significantly improved the anticancer activity in a structure-dependent manner. rsc.org

The following interactive table summarizes the in vitro anticancer activity of this compound and some of its derivatives on the A549 human lung cancer cell line.

| Compound/Derivative | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 100 | 63.4 | mdpi.com |

| 1-(2-Hydroxyphenyl-3,5-dichloro)-5-oxopyrrolidine-3-carboxylic acid | A549 | 100 | 21.2 | nih.gov |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 100 | 78-86 | rsc.org |

| 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative with 5-nitrothiophene | A549 | 100 | ~21 |

These findings underscore the role of this compound as a foundational structure upon which more potent anticancer agents can be developed through chemical modification. The core structure appears to be well-tolerated by cells, allowing for extensive derivatization to enhance target specificity and cytotoxic efficacy.

Evaluation in Human Cancer Cell Lines (e.g., MDA-MB-231, PPC1, A375, A549)

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been systematically evaluated against a panel of human cancer cell lines to assess their anti-cancer potential. Studies have shown that the cytotoxic effects are highly dependent on the specific chemical modifications made to the parent molecule.

For instance, a series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly those containing hydrazone fragments, were identified as the most potent cytotoxic agents against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines. nih.gov Generally, these compounds demonstrated greater activity in the A375 cell line and were less active against MDA-MB-231 cells. nih.gov

In studies involving the A549 human lung adenocarcinoma cell line, various derivatives have been tested. The parent compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, exhibited weak anticancer activity, resulting in 78–86% cell viability after treatment. semanticscholar.orgmdpi.com However, certain synthesized derivatives showed significantly enhanced potency against A549 cells. nih.govresearchgate.net Specifically, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue have demonstrated notable anticancer activity in the A549 cell culture model. nih.govmdpi.com

Assessment of Compound-Mediated Cytotoxicity (e.g., MTT Assay)

The primary method for evaluating the cytotoxic effects of these compounds has been the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.govusp.br This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. usp.br

In these studies, cancer cell lines are exposed to the test compounds for a specified period, typically ranging from 24 to 72 hours. nih.govsemanticscholar.org The viability of the cells is then determined and compared to untreated controls. For example, the cytotoxicity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was established after 72 hours of incubation with MDA-MB-231, PPC1, and A375 cells. nih.gov Similarly, the anticancer activity of other derivatives on A549 cells was evaluated after 24 hours of exposure. semanticscholar.orgmdpi.com

The results from MTT assays have allowed for the identification of specific chemical structures with high cytotoxic potency. Hydrazone derivatives have consistently emerged as particularly effective, with certain substitutions leading to significant decreases in cancer cell viability. nih.govnih.gov

Table 1: Cytotoxicity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives in Cancer Cell Lines This is an interactive table based on the provided research findings.

| Cell Line | Derivative Type | Observation | Reference |

|---|---|---|---|

| A549 | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Weak anticancer activity (78-86% cell viability) | semanticscholar.orgmdpi.com |

| MDA-MB-231 | 1-(2,4-difluorophenyl) hydrazones | Varied cytotoxicity, generally less active than in A375 | nih.gov |

| PPC1 | 1-(2,4-difluorophenyl) hydrazones | Demonstrated cytotoxic effects | nih.gov |

Studies on Cancer Cell Migration Inhibition (e.g., Wound Healing Assay)

The potential of 5-oxopyrrolidine-3-carboxylic acid derivatives to inhibit cancer cell migration, a key process in metastasis, has been investigated using the wound healing or "scratch" assay. nih.govmdpi.com This technique involves creating a cell-free gap (a "wound") in a confluent monolayer of cancer cells and monitoring the rate at which the cells migrate to close the gap over time. mdpi.com

Analysis of Activity in Three-Dimensional (3D) Cell Culture Models

To better mimic the complex environment of solid tumors, the activity of these compounds has also been assessed in three-dimensional (3D) cell culture models, such as tumor spheroids. nih.govnih.govmdpi.com These models provide a more accurate representation of in vivo tumor architecture and cell-cell interactions. mdpi.com

The efficacy of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives was determined by evaluating changes in spheroid size and assessing cell viability within the 3D structures. nih.gov One particular hydrazone derivative was identified as the most cytotoxic compound in 3D cultures of both prostate adenocarcinoma (PPC-1) and melanoma (A375) cells. nih.gov Notably, some compounds that did not significantly affect spheroid growth still managed to reduce cell viability within the spheroids, highlighting the importance of multiple endpoints in 3D model analysis. nih.gov Other research has also confirmed the utility of 3D spheroid models for evaluating the anticancer activity of different hydrazone derivatives of the 5-oxopyrrolidine scaffold against cell lines like MDA-MB-231. nih.gov

In Vitro Antimicrobial Activity Research

In addition to their anticancer properties, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their potential to combat microbial pathogens.

Evaluation against Gram-Positive and Gram-Negative Pathogens (e.g., S. aureus, P. aeruginosa, E. faecalis, C. difficile)

Screening of 5-oxopyrrolidine derivatives has revealed structure-dependent antimicrobial activity, primarily directed against Gram-positive bacteria. nih.govmdpi.com Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown activity against Staphylococcus aureus, Enterococcus faecalis, and the anaerobic pathogen Clostridioides difficile. nih.govresearchgate.net

One specific derivative demonstrated promising and selective activity against multidrug-resistant S. aureus strains. nih.govresearchgate.net Further testing of this compound against anaerobic bacteria confirmed higher activity against Gram-positive pathogens like C. difficile compared to weaker activity against Gram-negative anaerobes. nih.gov While the scaffold has been screened against Gram-negative pathogens like Pseudomonas aeruginosa, the most significant activity has been consistently observed against Gram-positive organisms. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives This is an interactive table based on the provided research findings.

| Pathogen | Derivative Type | Observation | Reference |

|---|---|---|---|

| S. aureus (multidrug-resistant) | 1-(4-acetamidophenyl) derivative with 5-nitrothiophene | Promising and selective activity | nih.govresearchgate.net |

| E. faecalis | 1-(2-hydroxyphenyl) derivatives | Structure-dependent activity | nih.govresearchgate.net |

| C. difficile | 1-(2-hydroxyphenyl) derivatives | Structure-dependent activity | nih.govresearchgate.net |

Studies against Drug-Resistant Fungi (e.g., Candida auris, Aspergillus fumigatus)

The emergence of drug-resistant fungal pathogens like Candida auris and Aspergillus fumigatus poses a significant global health threat. nih.gov Research into novel antifungal agents has included the evaluation of 5-oxopyrrolidine-3-carboxylic acid derivatives.

A hydrazone derivative incorporating a 5-nitrothien-2-yl moiety has shown promising activity against multiple multidrug-resistant C. auris isolates, which represent major genetic lineages of the pathogen. nih.govmdpi.comresearchgate.net The same compound was also found to be active against azole-resistant strains of Aspergillus fumigatus that harbor specific resistance-conferring mutations (TR34/L98H). nih.govmdpi.comresearchgate.net These findings indicate that the 5-oxopyrrolidine scaffold is a viable starting point for the development of new agents targeting clinically challenging, drug-resistant fungi. nih.govresearchgate.net

Exploration of Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound, also known as L-pyroglutamic acid, and its derivatives have been a subject of scientific investigation, revealing a range of activities against various pathogenic microorganisms. The exploration into its mechanisms of action suggests that the pyroglutamate (B8496135) scaffold can be a versatile template for the development of novel antibacterial and antifungal agents. nih.gov

In vitro studies have demonstrated that L-pyroglutamic acid exhibits broad-spectrum antibacterial activity, with a noted higher efficacy against Gram-positive bacteria. annalsofrscb.ro Derivatives of this compound have shown promising results against multidrug-resistant Gram-positive pathogens, including vancomycin-intermediate Staphylococcus aureus strains. nih.gov For instance, certain novel 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing thien-2-yl and 5-fluoro benzimidazole (B57391) substitutions have demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable to antibiotics like vancomycin (B549263) and daptomycin (B549167) against resistant S. aureus isolates. nih.gov

The antifungal mechanism of L-pyroglutamic acid has been explored in the context of phytopathogenic fungi. In studies involving Fusarium graminearum, a fungus responsible for Fusarium head blight in cereals, L-pyroglutamic acid was found to have a strong inhibitory effect on the production of trichothecene (B1219388) mycotoxins. nih.gov This effect was linked to the compound's ability to downregulate the expression of key genes (Tri4, Tri5, and Tri10) involved in the trichothecene biosynthesis pathway. nih.gov This suggests a mechanism of action that involves interference with fungal secondary metabolism and virulence factor production. Furthermore, L-pyroglutamic acid itself has demonstrated excellent direct antifungal activity against plant pathogens such as Phytophthora infestans and Peronophythora cubensis. nih.gov

While the precise and universal mechanism of antimicrobial action for the parent compound is not fully elucidated, research on its derivatives points towards the inhibition of specific molecular targets crucial for microbial survival. The structure-activity relationship studies of various analogues indicate that modifications to the pyroglutamic acid core can significantly enhance antimicrobial potency and spectrum. nih.govnih.gov For example, the introduction of naphthalene (B1677914) and alkane chains on the hydroxyl group of L-pyroglutamic acid derivatives was found to effectively enhance the inhibitory activity against Fusarium graminearum. nih.gov This suggests that the mechanism may involve interactions with microbial enzymes or interference with cellular membranes, which are influenced by the lipophilicity and stereochemistry of the derivatives. nih.gov

| Derivative/Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| Compound 14 (thien-2-yl derivative) | S. aureus AR-215 (VISA) | 16 µg/mL |

| Compound 14 (thien-2-yl derivative) | S. aureus AR-216 (VISA) | 8 µg/mL |

| Compound 24b (5-fluoro benzimidazole derivative) | S. aureus AR-217 (VISA) | 4 µg/mL |

| Compound 24b (5-fluoro benzimidazole derivative) | S. aureus AR-218 (VISA) | 4 µg/mL |

| L-pyroglutamic acid | Phytophthora infestans | EC₅₀: 9.48 µg/mL |

| L-pyroglutamic acid | Peronophythora cubensis | EC₅₀: 10.82 µg/mL |

Data sourced from multiple studies on derivatives of this compound. VISA: Vancomycin-Intermediate Staphylococcus aureus. EC₅₀: Half maximal effective concentration. nih.govnih.gov

Antioxidant Activity Investigations

The antioxidant potential of this compound derivatives has been evaluated through various in vitro assays, highlighting the capacity of this chemical scaffold to mitigate oxidative stress.